molecular formula C17H22N6 B5698356 N-phenyl-4,6-di-1-pyrrolidinyl-1,3,5-triazin-2-amine

N-phenyl-4,6-di-1-pyrrolidinyl-1,3,5-triazin-2-amine

Katalognummer B5698356
Molekulargewicht: 310.4 g/mol
InChI-Schlüssel: PKGFXUOXABVNBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-phenyl-4,6-di-1-pyrrolidinyl-1,3,5-triazin-2-amine, also known as PDP or PDPT, is a novel compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. PDP belongs to the class of triazine derivatives and is a potent inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell proliferation and survival.

Wirkmechanismus

N-phenyl-4,6-di-1-pyrrolidinyl-1,3,5-triazin-2-amine exerts its effects by binding to the ATP-binding site of protein kinase CK2 and inhibiting its activity. Protein kinase CK2 is involved in various cellular processes such as cell proliferation, survival, and apoptosis. The inhibition of protein kinase CK2 by this compound leads to the induction of apoptosis in cancer cells and the reduction of tumor growth. In Alzheimer's disease, this compound inhibits the aggregation of amyloid-beta peptides, which prevents the formation of toxic oligomers and fibrils.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. This compound also inhibits the phosphorylation of Akt, which is a key regulator of cell survival. In Alzheimer's disease, this compound inhibits the aggregation of amyloid-beta peptides by binding to them and preventing their self-assembly. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which reduces inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of N-phenyl-4,6-di-1-pyrrolidinyl-1,3,5-triazin-2-amine is its specificity towards protein kinase CK2, which makes it a potent inhibitor of the enzyme. Additionally, this compound has been shown to have low toxicity towards normal cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which makes it difficult to administer in vivo. Additionally, the synthesis of this compound is complex and requires multiple steps, which makes it difficult to produce large quantities of the compound.

Zukünftige Richtungen

There are several future directions for the research on N-phenyl-4,6-di-1-pyrrolidinyl-1,3,5-triazin-2-amine. One of the potential applications of this compound is in the treatment of neurodegenerative diseases such as Parkinson's disease and Huntington's disease, which are characterized by the accumulation of misfolded proteins. This compound has been shown to inhibit the aggregation of amyloid-beta peptides, which suggests that it may also be effective in inhibiting the aggregation of other misfolded proteins. Additionally, the development of this compound analogs with improved solubility and bioavailability may enhance its therapeutic potential. Finally, the combination of this compound with other drugs may lead to synergistic effects and improve its efficacy in the treatment of various diseases.

Synthesemethoden

The synthesis of N-phenyl-4,6-di-1-pyrrolidinyl-1,3,5-triazin-2-amine involves the reaction of 4,6-dichloro-1,3,5-triazine with N-phenyl-1-pyrrolidinecarboxamide in the presence of a base such as sodium hydride. The resulting product is then purified using column chromatography to obtain pure this compound.

Wissenschaftliche Forschungsanwendungen

N-phenyl-4,6-di-1-pyrrolidinyl-1,3,5-triazin-2-amine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and inflammatory disorders. The inhibition of protein kinase CK2 by this compound has been shown to induce apoptosis in cancer cells and reduce tumor growth in animal models. This compound has also been found to inhibit the aggregation of amyloid-beta peptides in Alzheimer's disease, which is a major contributor to the pathogenesis of the disease. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Eigenschaften

IUPAC Name

N-phenyl-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6/c1-2-8-14(9-3-1)18-15-19-16(22-10-4-5-11-22)21-17(20-15)23-12-6-7-13-23/h1-3,8-9H,4-7,10-13H2,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGFXUOXABVNBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.